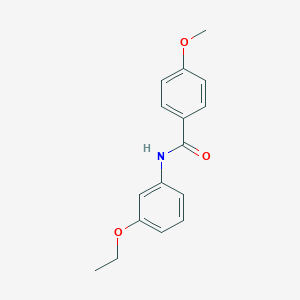
N-(3-ethoxyphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)-4-methoxybenzamide, also known as EPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EPM is a white crystalline powder that has a molecular weight of 277.33 g/mol and a melting point of 139-141°C. It is a derivative of 4-methoxybenzamide and is synthesized through a multistep process.
作用機序
The mechanism of action of N-(3-ethoxyphenyl)-4-methoxybenzamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubule network that is involved in cell division. N-(3-ethoxyphenyl)-4-methoxybenzamide binds to the colchicine binding site on tubulin, which leads to the destabilization of microtubules and the inhibition of cell division. This results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
Apart from its anticancer activity, N-(3-ethoxyphenyl)-4-methoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(3-ethoxyphenyl)-4-methoxybenzamide has potent anti-inflammatory activity and can inhibit the production of inflammatory cytokines. N-(3-ethoxyphenyl)-4-methoxybenzamide has also been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the advantages of using N-(3-ethoxyphenyl)-4-methoxybenzamide in lab experiments is its potent anticancer activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. N-(3-ethoxyphenyl)-4-methoxybenzamide is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using N-(3-ethoxyphenyl)-4-methoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(3-ethoxyphenyl)-4-methoxybenzamide. One of the areas that require further investigation is the mechanism of action of N-(3-ethoxyphenyl)-4-methoxybenzamide in cancer cells. Although it is known that N-(3-ethoxyphenyl)-4-methoxybenzamide inhibits tubulin polymerization, the exact molecular mechanism is not fully understood. Another area that requires further investigation is the development of more efficient methods for the synthesis of N-(3-ethoxyphenyl)-4-methoxybenzamide. This can lead to the development of more potent analogs of N-(3-ethoxyphenyl)-4-methoxybenzamide with enhanced anticancer activity. Additionally, the potential applications of N-(3-ethoxyphenyl)-4-methoxybenzamide in other areas, such as neurodegenerative diseases and inflammatory disorders, require further investigation.
Conclusion:
In conclusion, N-(3-ethoxyphenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. N-(3-ethoxyphenyl)-4-methoxybenzamide has potent anticancer activity, anti-inflammatory activity, and neuroprotective effects. Although there are some limitations to its use in lab experiments, N-(3-ethoxyphenyl)-4-methoxybenzamide is a promising compound with several future directions for research.
合成法
The synthesis of N-(3-ethoxyphenyl)-4-methoxybenzamide involves a series of chemical reactions starting from 4-methoxybenzamide. The first step involves the reaction of 4-methoxybenzamide with ethyl bromide in the presence of potassium carbonate to form N-(4-methoxyphenyl) ethylamide. This intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of triethylamine to obtain N-(3-ethoxyphenyl)-4-methoxybenzamide.
科学的研究の応用
N-(3-ethoxyphenyl)-4-methoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of N-(3-ethoxyphenyl)-4-methoxybenzamide is in the field of cancer research. Studies have shown that N-(3-ethoxyphenyl)-4-methoxybenzamide has potent anticancer activity against various types of cancer cells, including lung, breast, and colon cancer cells. N-(3-ethoxyphenyl)-4-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
特性
製品名 |
N-(3-ethoxyphenyl)-4-methoxybenzamide |
|---|---|
分子式 |
C16H17NO3 |
分子量 |
271.31 g/mol |
IUPAC名 |
N-(3-ethoxyphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-15-6-4-5-13(11-15)17-16(18)12-7-9-14(19-2)10-8-12/h4-11H,3H2,1-2H3,(H,17,18) |
InChIキー |
RUQLKMYPVXZLFV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
正規SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)


![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)

![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)

![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)